3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
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Overview
Description
3-(4-Bromophenyl)bicyclo[111]pentan-1-amine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₃BrClN It is a derivative of bicyclo[111]pentane, a structure known for its unique three-dimensional shape and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a homolytic aromatic alkylation of benzene.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring, which can be carried out using bromine or other brominating agents under controlled conditions.
Formation of the hydrochloride salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides rigidity and a unique three-dimensional shape, which can influence its binding to biological targets. The bromophenyl group can participate in various interactions, including hydrophobic and halogen bonding, while the amine group can form hydrogen bonds and ionic interactions.
Comparison with Similar Compounds
Similar Compounds
1-Bicyclo[1.1.1]pentylamine hydrochloride: A similar compound with a different substituent on the bicyclo[1.1.1]pentane core.
Bicyclo[1.1.1]pentane-derived azides: Used in click chemistry applications.
Uniqueness
3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of the bromophenyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-bromophenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN.ClH/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10;/h1-4H,5-7,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOMIMVPANSMCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC=C(C=C3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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